molecular formula C19H21N5O B6488885 5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1189662-19-8

5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6488885
CAS No.: 1189662-19-8
M. Wt: 335.4 g/mol
InChI Key: QNZFVWPGCSTSBC-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a 4-methylphenylamino substituent at position 5 and an N-[4-(propan-2-yl)phenyl]carboxamide group at position 2. The triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in antibacterial, antifungal, and anticancer applications.

Properties

IUPAC Name

5-(4-methylanilino)-N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12(2)14-6-10-16(11-7-14)21-19(25)17-18(23-24-22-17)20-15-8-4-13(3)5-9-15/h4-12H,1-3H3,(H,21,25)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFVWPGCSTSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a triazole ring which is known for its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of triazole derivatives. The mechanism of action often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In vitro studies have shown that compounds similar to 5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (μM)Reference
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4
5-Triazole DerivativeMCF-7TBDTBD

In a study involving various triazole derivatives, it was found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics such as doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedInhibition Zone (mm)Reference
Compound DEscherichia coli15
Compound EStaphylococcus aureus18
5-Triazole DerivativeE. coliTBDTBD

In particular, compounds within the triazole class have demonstrated significant inhibition against E. coli and S. aureus, showcasing their potential utility in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activities against MCF-7, HCT-116, and HepG2 cell lines. Among these, a compound structurally related to 5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide was noted for its potent TS inhibition with IC50 values ranging from 1.1 to 2.6 μM .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, several triazole derivatives were screened against common pathogens. The results indicated that certain compounds had substantial activity against both E. coli and S. aureus, suggesting that modifications on the triazole ring can enhance antibacterial efficacy .

Comparison with Similar Compounds

Substituent Variations at Position 5

  • N-(4-Acetamidophenyl)-1-(4-Isopropylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (): Key Difference: Position 5 has a methyl group instead of a 4-methylphenylamino substituent. Biological Relevance: Methyl groups are metabolically stable but lack the hydrogen-bond donor/acceptor properties of amino groups, which are critical for interactions with bacterial enzymes (e.g., S. aureus targets) .
  • 5-Amino-1-(4-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide (): Key Difference: A fluorobenzyl group replaces the 4-methylphenylamino moiety. Impact: Fluorine’s electronegativity enhances binding to hydrophobic pockets in bacterial proteins. However, the benzyl group may increase metabolic lability compared to the target compound’s phenylamino group .

Carboxamide Substituent Modifications

  • Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate () :

    • Key Difference : The carboxamide is replaced by an ethyl carboxylate , and a pyridinyl group is present at position 1.
    • Impact : The pyridine ring improves aqueous solubility, while the formyl group at position 5 introduces electrophilicity. The dihedral angle between triazole and pyridinyl rings (74.02°) suggests a twisted conformation, which may reduce stacking interactions compared to the target compound’s planar phenyl groups .
  • 5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide (): Key Difference: A pyrazole-thioamide hybrid replaces the carboxamide.

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